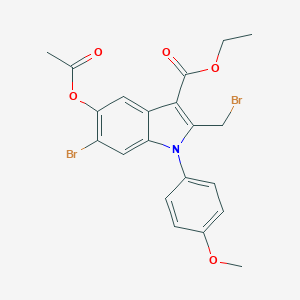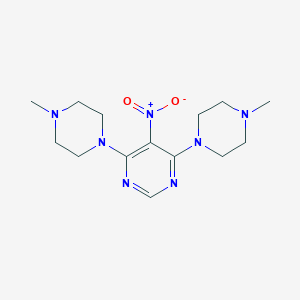![molecular formula C33H31N5O4 B421039 ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B421039.png)
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, dimethylamino, cyano, and carboxylic acid ester groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the cyano group may produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-[(dimethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
1-(4-Methoxyphenyl)-2-[(dimethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid propyl ester: Similar structure with a propyl ester group instead of an ethyl ester.
Uniqueness
The uniqueness of ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications, as mentioned above.
Properties
Molecular Formula |
C33H31N5O4 |
|---|---|
Molecular Weight |
561.6g/mol |
IUPAC Name |
ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C33H31N5O4/c1-5-41-33(39)31-26-19-25(42-32-27(20-34)28(17-18-35-32)36-22-9-7-6-8-10-22)15-16-29(26)38(30(31)21-37(2)3)23-11-13-24(40-4)14-12-23/h6-19H,5,21H2,1-4H3,(H,35,36) |
InChI Key |
OHDAQNZQVFOVLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)OC)CN(C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)OC)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-bis(2-hydroxyphenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-4,9-diol](/img/structure/B420956.png)
![2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B420957.png)

![ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420963.png)
![ethyl 2-(isothiocyanatomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420966.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone](/img/structure/B420967.png)
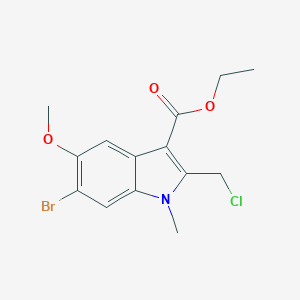
![2-(1-piperidinylmethylene)-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B420970.png)
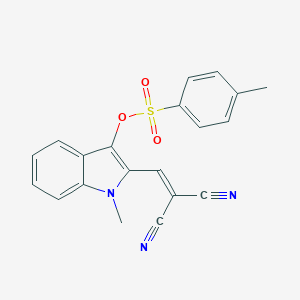
![2-[2-(Dimethylamino)vinyl]-3-nitro-1-benzofuran-5-ol](/img/structure/B420976.png)
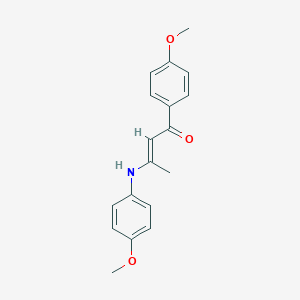
![Ethyl 16-amino-3-benzyl-9-bromo-4-methyl-3,14,15,17-tetrazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,10,14,16-octaene-5-carboxylate](/img/structure/B420980.png)
